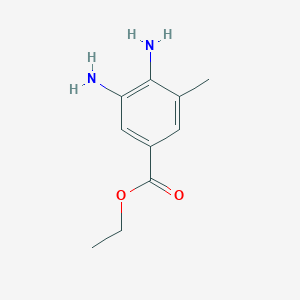

Ethyl 3,4-diamino-5-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3,4-diamino-5-methylbenzoate, also known as Ethyl Maltol, is a chemical compound that is widely used in the food and fragrance industry as a flavor enhancer and sweetener. However, recent studies have shown that Ethyl Maltol also has potential applications in scientific research, particularly in the field of medicine.

Wissenschaftliche Forschungsanwendungen

Co-Crystal Salt Formation

A study by Ashfaq et al. (2020) reported on the production of a novel co-crystal salt involving 4-methylbenzoic acid in methanol. This research highlights the potential use of Ethyl 3,4-diamino-5-methylbenzoate in forming stable co-crystal salts with unique properties, including strong intracomplex hydrogen bonding and cycle stacking interactions.

Pharmaceutical Chemistry

Ethyl 3,4-diamino-5-methylbenzoate has been studied in the context of pharmaceutical chemistry. For example, Chapman et al. (1971) explored its conversion to other derivatives for preliminary pharmacological studies.

Ring Transformation Studies

The transformation of ethyl 5-aryl(or benzyl)-2-oxo-1,3,4-oxadiazole-3(2H)-acetates into 1-amino-2,4-imidazolidinedione derivatives has been investigated, as seen in the study by Milcent et al. (1991). This kind of research provides insights into the chemical behavior and potential applications of Ethyl 3,4-diamino-5-methylbenzoate in synthesizing imidazolidinedione derivatives.

Synthesis of Schiff-base Ligands

Research by Cui Qing-xia (2006) involved the synthesis of Schiff base ligands from 3-Formyl-2-hydroxy-5-methylbenzoic acid and diamines, including ethylenediamine. This type of research underscores the versatility of Ethyl 3,4-diamino-5-methylbenzoate in forming complex organic compounds.

Fluorogenic Reagent for Aromatic Aldehydes

Ethyl 3,4-diamino-5-methylbenzoate has been shown to be a highly sensitive reagent for aromatic aldehydes. A study by Chao et al. (1988) demonstrated its selective reaction with aromatic aldehydes, highlighting its potential use in analytical chemistry.

Heterocyclization Reactions

The compound's potential in heterocyclization reactions was explored by Khodairy and El-Saghier (2011). They treated Ethyl 3,4-diamino-5-cyanothiophene-2-carboxylate with various reagents, showcasing its reactivity and potential in creating diverse chemical structures.

Synthesis Technology Studies

The optimization of synthesis processes involving Ethyl 3,4-diamino-5-methylbenzoate has been a focus of studies like those by Zhou Shi-yan (2014) and H. Kun-lin (2013). These studies contribute to understanding the synthesis methods and enhancing yields for industrial applications.

Eigenschaften

IUPAC Name |

ethyl 3,4-diamino-5-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-10(13)7-4-6(2)9(12)8(11)5-7/h4-5H,3,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNMJQQUCULFCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)C)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,4-diamino-5-methylbenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide](/img/structure/B2909242.png)

![(Z)-7-methoxy-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzofuran-2-carboxamide](/img/structure/B2909245.png)

![8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)

![2-[2-Bromo-4-[(Z)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]acetic acid](/img/structure/B2909250.png)

![3-amino-N-(naphthalen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2909251.png)

![2-chloro-N-{[(2,3-dimethylphenyl)carbamoyl]methyl}acetamide](/img/structure/B2909252.png)

![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine HCl](/img/structure/B2909253.png)

![N-(3,4-dichlorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2909256.png)